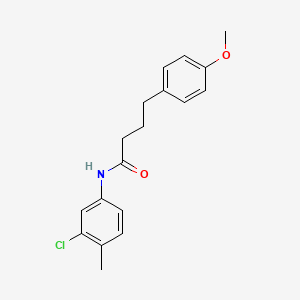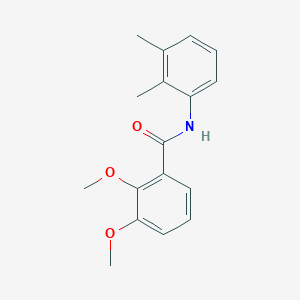
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMDB is a member of the benzamide family, which is known for its diverse biological activities. DMDB has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has also been found to reduce pain sensitivity by modulating the activity of nociceptive neurons. Additionally, N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level, making it suitable for use in various assays. N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide also exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of these biological processes. However, N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide. One area of interest is the development of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide in combination with other drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction between 2,3-dimethoxybenzoic acid and 2,3-dimethyl aniline. The reaction is catalyzed by a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the intermediate 2,3-dimethyl-N-(2,3-dimethoxyphenyl)benzamide. The intermediate is then treated with a reducing agent, such as sodium borohydride, to yield N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has also been shown to have analgesic properties by reducing pain sensitivity in animal models. Additionally, N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-5-9-14(12(11)2)18-17(19)13-8-6-10-15(20-3)16(13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBNVQUTSTQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)
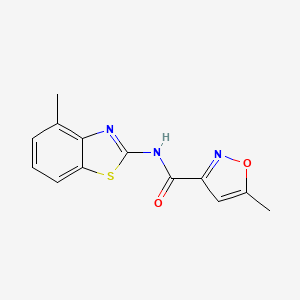

![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
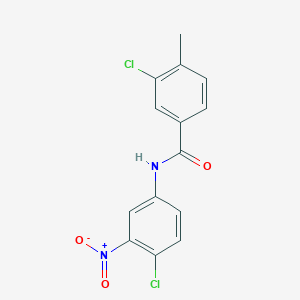
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
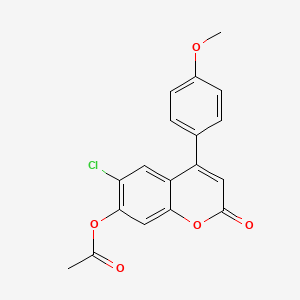
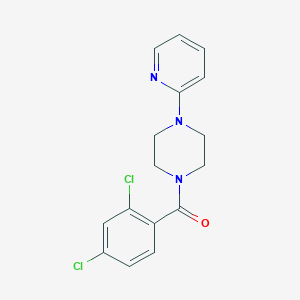
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
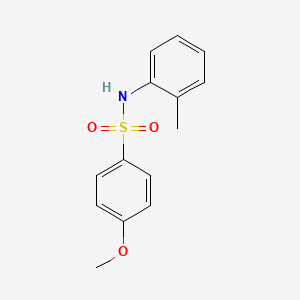
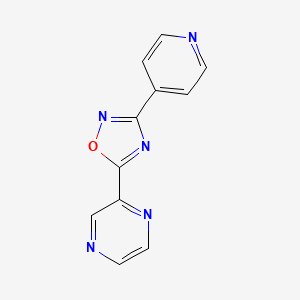
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)
